molecular formula C10H6Cl2N2O2 B6385782 5-(2,4-Dichlorophenyl)-(2,4)-dihydroxypyrimidine CAS No. 1261910-00-2

5-(2,4-Dichlorophenyl)-(2,4)-dihydroxypyrimidine

Cat. No.: B6385782
CAS No.: 1261910-00-2
M. Wt: 257.07 g/mol
InChI Key: NYWAIWCCCPOXCW-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenyl)-(2,4)-dihydroxypyrimidine is a chemical compound characterized by the presence of a dichlorophenyl group attached to a dihydroxypyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-Dichlorophenyl)-(2,4)-dihydroxypyrimidine typically involves the reaction of 2,4-dichlorobenzaldehyde with urea under basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the pyrimidine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Types of Reactions:

    Oxidation: The hydroxyl groups in the pyrimidine ring can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as ammonia or thiourea in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-(2,4-Dichlorophenyl)-(2,4)-dihydroxypyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenyl)-(2,4)-dihydroxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    5-(2,4-Dichlorophenyl)-(2,4)-dihydroxypyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    5-(2,4-Dichlorophenyl)-(2,4)-dihydroxybenzene: Similar structure but with a benzene ring instead of a pyrimidine ring.

Uniqueness: 5-(2,4-Dichlorophenyl)-(2,4)-dihydroxypyrimidine is unique due to the presence of both dichlorophenyl and dihydroxypyrimidine groups, which confer specific chemical and biological properties

Properties

IUPAC Name

5-(2,4-dichlorophenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O2/c11-5-1-2-6(8(12)3-5)7-4-13-10(16)14-9(7)15/h1-4H,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWAIWCCCPOXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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